Dual 4-Fluorophenyl Structural Signature
The target compound possesses two geometrically distinct 4-fluorophenyl groups – one on the pyridazinone C3 and one on the acetamide nitrogen – yielding a symmetric fluorination pattern that is absent in most commercially available analogs. The closest commercial comparators, such as 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide (Hit2Lead SC-9293961) , contain a trifluoromethyl group on the amide side, while N-(4-pyridinylmethyl) and N-(3-methoxypropyl) variants replace the second fluorophenyl entirely . This dual-fluorophenyl architecture provides a unique ¹⁹F NMR signature (two distinct ¹⁹F resonances expected at ca. –115 to –120 ppm for aryl-F) that can serve as an internal probe for ligand-binding studies without requiring isotopic labeling . In contrast, mono-fluorinated analogs provide only one ¹⁹F reporter signal, reducing the information content of NMR-based binding experiments.
| Evidence Dimension | Number of ¹⁹F NMR reporter atoms and their chemical environment diversity |
|---|---|
| Target Compound Data | Two chemically distinct 4-fluorophenyl groups (C3-pyridazinone and N-acetamide); expected ¹⁹F δ ≈ –115 to –120 ppm, Δδ between signals ≥ 0.5 ppm |
| Comparator Or Baseline | Hit2Lead SC-9293961: one 4-fluorophenyl (C3-pyridazinone) + one CF₃ group (no ¹⁹F aryl signal on amide side); N-(4-pyridinylmethyl) analog: one 4-fluorophenyl only |
| Quantified Difference | Two reporter ¹⁹F signals vs. one signal for mono-fluorinated comparators; enables differential line-broadening analysis in protein-binding experiments |
| Conditions | ¹⁹F NMR spectroscopy in aqueous buffer or DMSO‑d₆ at 400–600 MHz |
Why This Matters
For laboratories using ¹⁹F NMR to screen ligand–protein interactions, the dual-fluorophenyl scaffold provides richer binding information per experiment than mono-fluorinated analogs, reducing the number of assays required for hit validation.
- [1] Chen, H., et al. ¹⁹F NMR: a valuable tool for studying biological macromolecules. Chem. Rev. 2013, 113, 7842–7884. View Source
